Potassium glycolate

Catalog No.
S654911
CAS No.
1932-50-9
M.F
C2H3KO3
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium glycolate

CAS Number

1932-50-9

Product Name

Potassium glycolate

IUPAC Name

potassium;2-hydroxyacetate

Molecular Formula

C2H3KO3

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C2H4O3.K/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1

InChI Key

FIJPWGLOBMXXSF-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])O.[K+]

Synonyms

glycolate, glycolic acid, glycolic acid, 1-(14)C-labeled, glycolic acid, 2-(14)C-labeled, glycolic acid, calcium salt, glycolic acid, monoammonium salt, glycolic acid, monolithium salt, glycolic acid, monopotassium salt, glycolic acid, monosodium salt, glycolic acid, potassium salt, hydroxyacetic acid, potassium glycolate

Canonical SMILES

C(C(=O)[O-])O.[K+]

Isomeric SMILES

C(C(=O)[O-])O.[K+]

Description

The exact mass of the compound Potassium glycolate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Biological Studies

    Potassium Glycolate can potentially act as a source of both Potassium (K+) and Glycolate (the anion of Glycolic Acid). Potassium is a vital element for various cellular functions, and Glycolic Acid is a simple organic acid found in some biological processes [, ]. Researchers might utilize Potassium Glycolate to study these functions by introducing it into cell cultures or specific environments.

  • Chemical Synthesis

    Potassium Glycolate's properties as a salt might be beneficial in specific chemical reactions. As a derivative of Glycolic Acid, it could be a useful precursor for synthesizing other relevant compounds like esters or amides through reactions with alcohols or amines respectively.

  • Buffering Agent

    Due to the presence of the Glycolate anion, Potassium Glycolate has the potential to act as a buffering agent in specific pH ranges. Buffer solutions are crucial for maintaining a stable pH in various scientific experiments.

It's important to note:

  • The aforementioned applications are theoretical and require further investigation to confirm their validity.
  • More research is needed to understand the specific properties and potential applications of Potassium Glycolate in scientific research.

Potassium glycolate is a potassium salt of glycolic acid, with the chemical formula C2H3KO3\text{C}_2\text{H}_3\text{KO}_3 and a CAS Registry Number of 1932-50-9. It appears as a white crystalline solid and has a melting point of approximately 116-117 °C . This compound is highly soluble in water, making it useful in various applications, particularly in organic synthesis and pharmaceuticals. Potassium glycolate is often referred to by other names, including potassium α-hydroxyacetate and monopotassium glycolate, reflecting its derivation from glycolic acid .

Typical of carboxylic acid salts. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Neutralization: Reacting with acids to regenerate glycolic acid.
  • Oxidation-Reduction: Serving as a reducing agent in specific organic reactions.

These reactions highlight its versatility as an intermediate in organic synthesis, where it can facilitate the formation of more complex molecules .

Potassium glycolate exhibits several biological activities due to its origin from glycolic acid, which is known for its role in metabolic pathways. It can act as a metabolite in various organisms, including bacteria such as Escherichia coli, where it plays a role in metabolic processes . Its potential applications in dermatology stem from its mild exfoliating properties, similar to those of glycolic acid, making it useful in skin-care formulations .

The synthesis of potassium glycolate typically involves the neutralization of glycolic acid with potassium hydroxide or potassium carbonate in an aqueous solution. The general reaction can be represented as follows:

Glycolic Acid+Potassium HydroxidePotassium Glycolate+Water\text{Glycolic Acid}+\text{Potassium Hydroxide}\rightarrow \text{Potassium Glycolate}+\text{Water}

This method is straightforward and yields high purity products suitable for pharmaceutical and industrial applications . Alternative methods may include the reaction of glycolic acid derivatives with potassium salts under controlled conditions.

Potassium glycolate finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Cosmetics: Incorporated into skin-care products for its exfoliating properties.
  • Agriculture: Potentially used as a biostimulant or growth enhancer due to its metabolic roles.
  • Industrial Chemistry: Serves as a reagent in organic synthesis and polymer production.

These applications leverage its chemical properties and biological activity, making it a valuable compound in multiple sectors .

Studies on the interactions of potassium glycolate primarily focus on its role in metabolic pathways and its effects on enzyme activity. For example, research has indicated that compounds derived from glycolic acid can influence photosynthetic processes by regulating enzyme activities within plant cells . Further studies are necessary to fully understand its interactions at the molecular level and potential therapeutic benefits.

Potassium glycolate shares similarities with several other compounds derived from glycolic acid or related structures. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
Potassium GlycolateC₂H₃KO₃Potassium salt of glycolic acid; soluble in water
Sodium GlycolateC₂H₃NaO₃Sodium salt; commonly used in cosmetic formulations
Calcium GlycolateC₄H₆CaO₆Calcium salt; used in dietary supplements
Glycolic AcidC₂H₄O₃Parent compound; widely used in cosmetic products
Lactic AcidC₃H₆O₃Similar α-hydroxy acid; used for exfoliation

Potassium glycolate's unique properties stem from its specific ionization state (potassium ion) and solubility characteristics, differentiating it from sodium and calcium salts of similar acids. Its applications are particularly prominent in pharmaceuticals and cosmetics due to these properties .

Physical Description

Liquid

UNII

0QJO5319WB

Related CAS

79-14-1 (Parent)

MeSH Pharmacological Classification

Keratolytic Agents

Other CAS

1932-50-9
25904-89-6

Wikipedia

Potassium glycolate

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Acetic acid, 2-hydroxy-, potassium salt (1:1): ACTIVE
Acetic acid, 2-hydroxy-, potassium salt (1:?): ACTIVE

Dates

Modify: 2024-02-18

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